molecular formula C15H12ClN3 B5807837 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5807837
M. Wt: 269.73 g/mol
InChI Key: DORDTAVULPSVFK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzimidazole with chromonecarbonitrile . The reaction proceeds via the opening of the pyrone ring followed by cycloaddition to the nitrile group, forming the desired pyrimidobenzimidazole structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives , while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-chloro-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c1-9(2)10-7-14(16)19-13-6-4-3-5-12(13)18-15(19)11(10)8-17/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORDTAVULPSVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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